Daminozide
Overview
Description
Daminozide, also known as aminozide, Alar, Kylar, SADH, B-995, B-nine, and DMASA, is a plant growth regulator . It was produced in the U.S. by the Uniroyal Chemical Company, Inc, which registered daminozide for use on fruits intended for human consumption in 1963 . It is highly soluble in water and volatile .
Synthesis Analysis
A study reported the synthesis of four ruthenium (II)/rhenium (I)-daminozide conjugates . These conjugates were synthesized and characterized, and among these complexes, Ru-2 and Re-2 exhibited higher cytotoxicity against tumor cells than cisplatin .
Molecular Structure Analysis
The molecular formula of Daminozide is C6H12N2O3 . For more detailed molecular structure, you can refer to the 3D model available on the NIST Chemistry WebBook .
Chemical Reactions Analysis
Daminozide can be analyzed using Gas chromatograph-flame thermionic detector (GC-FTD), Gas chromatograph-nitrogen phosphorus detector (GC-NPD), and Gas chromatograph-mass spectrometer (GC-MS) .
Physical And Chemical Properties Analysis
Daminozide appears as white crystals with a molar mass of 160.173 g·mol−1 . It has a melting point of 159.24 °C . It is highly soluble in water and volatile .
Scientific Research Applications
1. Neurotoxicity Study in Drosophila Melanogaster
- Application : Daminozide is used to study its neurotoxic effects in the eukaryotic model Drosophila melanogaster .
- Method : Flies of 2nd, 5th, and 50th generations were exposed to 200 and 400 mg/L concentrations of Daminozide .
- Results : Daminozide disrupts the cellular antioxidant system, which increases the vulnerability for free radical induced molecular damage in the eukaryotic model .
2. Antitumor Mechanism Investigation
- Application : Daminozide conjugates with Ruthenium (II) and Rhenium (I) are synthesized and characterized for their antitumor mechanisms .
- Method : Four ruthenium (II)/rhenium (I)-daminozide conjugates were synthesized and characterized .
- Results : Ru-2 and Re-2 complexes exhibited higher cytotoxicity against tumor cells than cisplatin. They can inhibit the activity of JMJD histone demethylase, induce apoptosis, and inhibit cell invasion .
3. Plant Growth Regulation
- Application : Daminozide is used as a growth regulator to suppress the growth of many plants .
- Method : Daminozide is applied to plants to control their growth .
- Results : The application of Daminozide results in a marked decrease in plant growth .
4. Somatic Embryogenesis in Cereals
- Application : Daminozide is used in combination with the auxin 2,4-D for somatic embryogenesis in cereals .
- Method : Various concentrations of Daminozide are assessed for their effect on somatic embryogenesis in combination with the auxin 2,4-D .
- Results : The results of this application are not specified in the source .
5. Enhancement of Steviol Glycoside Yield in Stevia
- Application : Daminozide is used to enhance the vigor and steviol glycoside yield of stevia (Stevia rebaudiana Bert.) propagated in temporary immersion bioreactors .
- Method : Daminozide, a known GA inhibitor, is used to block ent-kaurenoic acid entry to the GA synthesis pathway .
- Results : The maximum increase in biomass weight and SG content (up to 40% for stevioside and rebaudioside A) was observed following 10 ppm Daminozide treatment .
6. Growth Control in Chrysanthemum
- Application : Daminozide is used to control the growth of chrysanthemum .
- Method : Daminozide is delivered through foliar application .
- Results : A marked decrease in stem length of chrysanthemum was observed, with maximal control of plant height (up to 33%) in plants sprayed during the early stage of the short-day photoperiod .
7. Inhibition of Histone Demethylase
- Application : Daminozide, a plant growth regulator, is an effective inhibitor of the Jumonji domain-containing protein (JMJD) histone demethylase .
- Method : Four ruthenium (II)/rhenium (I)-daminozide conjugates were synthesized and characterized .
- Results : Among these complexes, two exhibited higher cytotoxicity against tumor cells than cisplatin. Upregulation of H3K9Me3 expression level was found in human cervical cancer cells (HeLa) treated with these two complexes, indicating that these two complexes can inhibit the activity of JMJD histone demethylase .
8. Survival, Growth and Yield of Micropropagated Potatoes
Safety And Hazards
Daminozide is harmful if swallowed, inhaled, or absorbed through the skin . It may cause irritation to the gastrointestinal tract and respiratory tract . It is relatively non-toxic to mammals but has a high potential for bioaccumulation . It has a moderate toxicity to aquatic invertebrates and earthworms but is less harmful to birds, fish, and honeybees .
Future Directions
Research has been conducted to increase the steviol glycoside content in stevia propagated in Temporary Immersion Bioreactors (TIBs) by blocking ent-kaurenoic acid entry to the GA synthesis pathway using Daminozide . This shows the potential of Daminozide in enhancing the yield of certain plant products. Another study investigated the antitumor mechanism of Ruthenium (II)/Rhenium (I)-Daminozide conjugates, indicating its potential as an anticancer drug .
properties
IUPAC Name |
4-(2,2-dimethylhydrazinyl)-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O3/c1-8(2)7-5(9)3-4-6(10)11/h3-4H2,1-2H3,(H,7,9)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOQGZXFMHARMLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)NC(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O3 | |
Record name | SUCCINIC ACID 2,2-DIMETHYLHYDRAZIDE | |
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Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9020370 | |
Record name | Daminozide | |
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Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Succinic acid 2,2-dimethylhydrazide appears as odorless white crystals or powder. (NTP, 1992), White solid; [HSDB] White crystals; [MSDSonline] | |
Record name | SUCCINIC ACID 2,2-DIMETHYLHYDRAZIDE | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Daminozide | |
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Solubility |
1 to 10 mg/mL at 75 °F (NTP, 1992), 25 g/kg acetone; 50 g/kg methanol; it is insol in simple hydrocarbons, In water, 1X10+5 mg/L at 25 °C | |
Record name | SUCCINIC ACID 2,2-DIMETHYLHYDRAZIDE | |
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Record name | DAMINOZIDE | |
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Vapor Pressure |
less than 0.0000750 mmHg at 68 °F (NTP, 1992), 0.0002 [mmHg], 2X10-4 mm Hg at 23 °C | |
Record name | SUCCINIC ACID 2,2-DIMETHYLHYDRAZIDE | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Daminozide | |
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Impurities |
The commercial product is contaminated with 0.005% /unsymmetrical dimethylhydrazine/. | |
Record name | DAMINOZIDE | |
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Product Name |
Daminozide | |
Color/Form |
WHITE CRYSTALLINE SOLID | |
CAS RN |
1596-84-5 | |
Record name | SUCCINIC ACID 2,2-DIMETHYLHYDRAZIDE | |
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Record name | Daminozide | |
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Record name | Daminozide [ANSI:BSI:ISO] | |
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Record name | Daminozide | |
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Record name | Daminozide | |
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Record name | DAMINOZIDE | |
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Record name | DAMINOZIDE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1769 | |
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Melting Point |
309 to 311 °F (NTP, 1992), 154-155 °C | |
Record name | SUCCINIC ACID 2,2-DIMETHYLHYDRAZIDE | |
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URL | https://cameochemicals.noaa.gov/chemical/21039 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | DAMINOZIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1769 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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